2-Amino-6-fluoroisoindolin-1-one
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Overview
Description
2-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinonesThe presence of both an amino group and a fluorine atom in the structure of this compound imparts unique chemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoroisoindolin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using aqueous titanium(III) chloride solution at ambient temperature.
Substitution: Electrophilic substitution reactions are common due to the presence of the amino group, which can be targeted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Reduced isoindolinone derivatives.
Substitution: Substituted isoindolinone derivatives.
Scientific Research Applications
2-Amino-6-fluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
2-Aminoisoindolin-1-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluoroisoindolin-1-one: Lacks the amino group, affecting its biological activity and applications.
Uniqueness: 2-Amino-6-fluoroisoindolin-1-one is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-amino-6-fluoro-3H-isoindol-1-one |
InChI |
InChI=1S/C8H7FN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2 |
InChI Key |
PVONPPYFDXBMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)N1N |
Origin of Product |
United States |
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